molecular formula C23H22N4O5S B2871754 4-(azepan-1-ylsulfonyl)-N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)benzamide CAS No. 922075-52-3

4-(azepan-1-ylsulfonyl)-N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)benzamide

Cat. No.: B2871754
CAS No.: 922075-52-3
M. Wt: 466.51
InChI Key: HRQDDTWOOBXXTC-UHFFFAOYSA-N
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Description

4-(Azepan-1-ylsulfonyl)-N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)benzamide is a synthetic benzamide derivative featuring a 1,3,4-oxadiazole core substituted with a benzofuran moiety and an azepane sulfonyl group. Its molecular formula is C₂₃H₂₄N₄O₅S, with a molecular weight of 486.5 g/mol . The compound’s structure combines a sulfonamide-linked azepane ring (a seven-membered saturated heterocycle) with a 1,3,4-oxadiazole-2-amine scaffold, which is frequently explored in medicinal chemistry for its antimicrobial, antifungal, and enzyme-inhibitory properties .

Properties

IUPAC Name

4-(azepan-1-ylsulfonyl)-N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O5S/c28-21(16-9-11-18(12-10-16)33(29,30)27-13-5-1-2-6-14-27)24-23-26-25-22(32-23)20-15-17-7-3-4-8-19(17)31-20/h3-4,7-12,15H,1-2,5-6,13-14H2,(H,24,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRQDDTWOOBXXTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Features and Substituent Variations

The target compound belongs to the N-(1,3,4-oxadiazol-2-yl)benzamide family. Its structural uniqueness lies in the azepane sulfonyl group and benzofuran-2-yl substituent. Below is a comparison with structurally analogous compounds:

Compound Name Core Structure R1 (Sulfonamide Substituent) R2 (Oxadiazole Substituent) Key Properties/Activities References
4-(azepan-1-ylsulfonyl)-N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)benzamide Benzamide Azepane sulfonyl Benzofuran-2-yl Moderate lipophilicity (XLogP3: 2.9)
LMM5 : 4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide Benzamide Benzyl(methyl)sulfamoyl 4-Methoxyphenylmethyl Antifungal activity against C. albicans (IC₅₀: 50 μg/mL)
LMM11 : 4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide Benzamide Cyclohexyl(ethyl)sulfamoyl Furan-2-yl Antifungal activity (IC₅₀: 100 μg/mL)
HSGN-235 : 3-Fluoro-4-(trifluoromethoxy)-N-(5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide Benzamide Trifluoromethoxy 4-(Trifluoromethyl)phenyl Antibacterial activity against Neisseria gonorrhoeae
Compound 6 : N-([4-(5-(ethylthio)-1,3,4-oxadiazol-2-yl)phenyl]sulfonyl)benzamide Benzamide Ethylthio-sulfonyl Phenyl Inhibits human carbonic anhydrase II (hCA II)

Key Observations :

  • Sulfonamide Groups : The azepane sulfonyl group in the target compound may enhance membrane permeability compared to smaller substituents (e.g., benzyl or cyclohexyl in LMM5/LMM11) due to its larger, flexible ring structure .

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